molecular formula C17H12Cl2N4O3S B2949771 N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851079-79-3

N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2949771
CAS No.: 851079-79-3
M. Wt: 423.27
InChI Key: SVTHFTAUKBOEEB-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic heterocyclic compound featuring a thioacetamide backbone linked to substituted imidazole and dichlorophenyl groups. Its structure combines electron-withdrawing substituents (3,4-dichlorophenyl and 4-nitrophenyl) with a sulfur-containing acetamide moiety, which is critical for its bioactivity.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N4O3S/c18-14-6-1-11(9-15(14)19)21-16(24)10-27-17-20-7-8-22(17)12-2-4-13(5-3-12)23(25)26/h1-9H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTHFTAUKBOEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

  • Molecular Formula : C15H13Cl2N3O2S
  • Molecular Weight : 364.25 g/mol

The structure features a dichlorophenyl group and a nitrophenyl imidazole moiety, which are known to contribute to its biological activities.

Research indicates that compounds with similar structures often exert their biological effects through multiple mechanisms, including:

  • Cytotoxicity : Inducing apoptosis in cancer cells.
  • Inhibition of Cell Proliferation : Preventing the growth of various cancer cell lines.
  • Modulation of Enzymatic Activity : Interacting with specific enzymes involved in cancer progression.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of compounds related to this compound. For instance:

  • Alam et al. (2011) reported that related thiadiazole derivatives exhibited significant suppressive activity against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The most active compound showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
  • Dawood et al. (2013) synthesized pyrazole-based thiadiazoles and found moderate-to-high anticancer activity against HepG2, MCF-7, and A549 cell lines, with some compounds exhibiting IC50 values as low as 8.107 μM .
  • Rezaei et al. (2017) demonstrated that derivatives containing a 4-nitrobenzoyl moiety showed promising anticancer activity with IC50 values ranging from 23.83 to 27.21 μM against MCF-7 and HT-29 cell lines .

Data Table: Anticancer Activity Summary

Compound NameTarget Cell LineIC50 Value (µM)Reference
Compound ASK-MEL-24.27
Compound BHepG28.107
Compound CMCF-723.83

Case Studies

A detailed examination of specific case studies highlights the effectiveness of this compound in inducing apoptosis in cancer cells:

  • Study on Apoptosis Induction : Research indicated that compounds with similar structures activated caspases involved in apoptosis pathways, suggesting that this compound may also induce apoptosis through caspase activation .
  • Cytotoxicity Assessment : A series of experiments using MTT assays demonstrated that this compound effectively inhibited cell viability in various cancer types, reinforcing its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substitutions

Compound A: N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-((p-tolyl/4-nitrophenyl)amino)-1H-imidazol-2-yl]thio]acetamide

  • Structural Differences : Replaces the 3,4-dichlorophenyl group with a benzothiazol-2-yl moiety and introduces a 4,5-dimethylimidazole core.
  • Bioactivity: Exhibited cytotoxic effects against C6 glioma and HepG2 liver carcinoma cell lines (IC₅₀: ~15.67 µg/mL via C6) .

Compound B : N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

  • Structural Differences : Substitutes 3-chlorophenyl and 3-nitrophenyl groups instead of 4-nitrophenyl and 3,4-dichlorophenyl.

Table 1: Structural and Electronic Comparison

Compound Aromatic Substituents Key Functional Groups Bioactivity (IC₅₀)
Target Compound 3,4-dichlorophenyl, 4-nitrophenyl Thioacetamide, imidazole Not reported
Compound A Benzothiazol-2-yl, 4-nitrophenyl 4,5-dimethylimidazole 15.67 µg/mL (C6 glioma)
Compound B 3-chlorophenyl, 3-nitrophenyl Thioacetamide, imidazole Not reported
Analogues with Alternative Heterocyclic Cores

Compound C : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structural Differences : Replaces the imidazole-thioacetamide moiety with a thiazole ring.
  • Bioactivity: Not explicitly tested, but its crystal structure reveals strong N–H⋯N hydrogen bonding (R₂²(8) motif), which may influence solubility and stability .

Compound D : Tetra-aryl imidazole derivatives

  • Structural Differences : Features multiple aryl groups on the imidazole core instead of a single nitrophenyl group.
  • Bioactivity : Demonstrated dual cytotoxicity and anthelmintic activity, highlighting the role of aryl diversity in multi-target effects .

Table 2: Heterocyclic Core Impact on Bioactivity

Compound Heterocycle Notable Features Observed Activity
Target Compound Imidazole Para-nitro group Hypothesized cytotoxicity
Compound C Thiazole Hydrogen-bonded dimers Structural stability
Compound D Tetra-aryl imidazole Multi-aryl substitution Cytotoxic, anthelmintic

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